N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide
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Overview
Description
N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced via electrophilic substitution or through a hydroxylation reaction.
Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis or by cyclization of a suitable dicarbonyl compound.
Coupling Reactions: The quinoline and furan moieties can be coupled using a suitable linker, such as a phenoxymethyl group, through nucleophilic substitution or other coupling reactions.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide would depend on its specific application In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Furan Derivatives: Such as furan-2-carboxamide, used in various chemical syntheses.
Phenoxymethyl Compounds: Such as phenoxymethylpenicillin, an antibiotic.
Uniqueness
The uniqueness of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity not seen in other compounds.
Properties
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(phenoxymethyl)furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-25(14-16-13-22(26)24-20-10-6-5-9-18(16)20)23(27)19-11-12-28-21(19)15-29-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVJRZAUIDDCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=C(OC=C3)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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